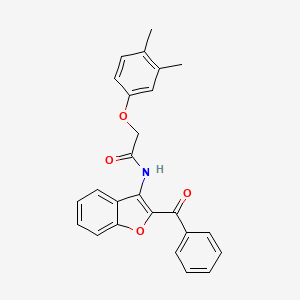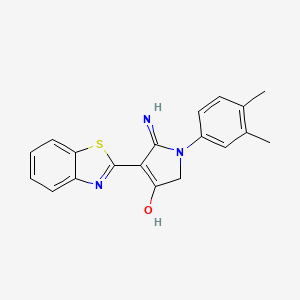![molecular formula C22H17NO4 B11567935 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B11567935.png)
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core, a phenylethyl group, and multiple functional groups such as ketones and amides. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving appropriate starting materials such as naphthalene derivatives and furan derivatives.
Introduction of the phenylethyl group: This step often involves a Friedel-Crafts alkylation reaction where a phenylethyl halide reacts with the naphthofuran core in the presence of a Lewis acid catalyst.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthofuran core and the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.
Phenylethyl amides: Compounds with phenylethyl groups and amide functionalities.
Uniqueness
2-methyl-4,9-dioxo-N-(2-phenylethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H17NO4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-4,9-dioxo-N-(2-phenylethyl)benzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C22H17NO4/c1-13-17(22(26)23-12-11-14-7-3-2-4-8-14)18-19(24)15-9-5-6-10-16(15)20(25)21(18)27-13/h2-10H,11-12H2,1H3,(H,23,26) |
InChI Key |
RTHRUIDFAQPMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567855.png)

![5-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567863.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11567867.png)

![N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567875.png)
![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B11567878.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11567883.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B11567891.png)
![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11567898.png)
![6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11567919.png)
![2,2-dimethyl-1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11567936.png)
![2-bromo-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11567937.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11567941.png)
